Ethyl 8-ethoxyoctanoate

Description

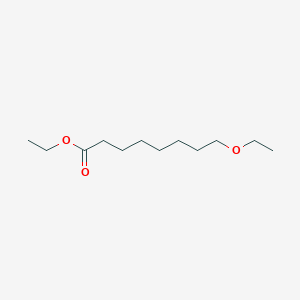

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-ethoxyoctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWXQZSGCVGDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Ethyl 8 Ethoxyoctanoate Reactions

Hydrolytic Cleavage Pathways

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction of esters. For Ethyl 8-ethoxyoctanoate, this process can be catalyzed by either an acid or a base, each proceeding through a distinct mechanistic pathway to yield 8-ethoxyoctanoic acid and ethanol (B145695). libretexts.orglumenlearning.com

The acid-catalyzed hydrolysis of esters is a reversible reaction that reaches an equilibrium. chemguide.co.uklibretexts.org To drive the reaction to completion, it is typically conducted with a large excess of water, often using a dilute strong acid like hydrochloric acid or sulfuric acid which acts as both the catalyst and the source of water. libretexts.orglibretexts.org

The mechanism for the acid-catalyzed hydrolysis of this compound involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge is delocalized over the oxygen and carbon atoms. libretexts.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This turns the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the hydronium ion catalyst and form the final product, 8-ethoxyoctanoic acid. libretexts.org

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst | Products | Key Mechanistic Feature |

| This compound | H₃O⁺ (aq) | 8-ethoxyoctanoic acid, Ethanol | Protonation of the carbonyl group activates the ester. chemguide.co.uklibretexts.org |

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org Unlike acid-catalyzed hydrolysis where the catalyst is regenerated, the base (typically a hydroxide (B78521) ion from NaOH or KOH) is consumed in the reaction. libretexts.orglibretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed 8-ethoxyoctanoic acid. This acid-base reaction is rapid and irreversible, forming ethanol and the carboxylate salt (8-ethoxyoctanoate).

Protonation (Workup) : To obtain the final carboxylic acid, an acidic workup (addition of a strong acid) is required in a separate step to protonate the carboxylate salt. libretexts.org

Table 2: Base-Promoted Hydrolysis (Saponification) of this compound

| Reactant | Reagent | Products (after acidic workup) | Key Mechanistic Feature |

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 8-ethoxyoctanoic acid, Ethanol | Direct nucleophilic attack by OH⁻ on the carbonyl carbon. libretexts.orglibretexts.org |

Oxidation Reactions and Product Formation

The oxidation of this compound primarily refers to the conversion of the ester functional group. While ethers are generally resistant to oxidation, the ester group can be cleaved under oxidative conditions. Often, this involves hydrolysis of the ester to a carboxylic acid. For a similar compound, Ethyl 8-bromooctanoate, oxidation yields 8-bromooctanoic acid. smolecule.com This suggests that the ethyl ester portion is converted to a carboxylic acid. The reaction essentially results in the products of hydrolysis, where the ester is transformed into its corresponding carboxylic acid, 8-ethoxyoctanoic acid, and ethanol. Strong oxidizing agents could potentially cleave the C-H bonds alpha to the ether oxygen, but this is generally a more vigorous and less selective reaction compared to the transformation at the ester group.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, are potent nucleophiles that react readily with electrophilic centers like the carbonyl carbon of esters. udel.edumsu.edu

The reaction of an ester like this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. udel.edu This transformation involves the addition of two equivalents of the Grignard reagent. youtube.com The reaction cannot be stopped at the ketone intermediate because ketones are more reactive towards Grignard reagents than esters. udel.eduyoutube.com

The mechanism is as follows:

First Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of this compound, breaking the pi bond and forming a tetrahedral intermediate. udel.eduyoutube.com

Elimination of the Leaving Group : The intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide group (⁻OCH₂CH₃). The product of this first stage is a ketone. udel.edu

Second Nucleophilic Addition : A second molecule of the Grignard reagent immediately attacks the newly formed ketone at its carbonyl carbon. youtube.com This creates a new tetrahedral intermediate, a magnesium alkoxide.

Protonation (Workup) : An aqueous acid workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product. udel.edu

Table 3: Reaction of this compound with a Grignard Reagent

| Reactant | Reagent | Final Product (after acidic workup) | Key Mechanistic Feature |

| This compound | 1. 2 equivalents of R-MgX (in ether/THF)2. H₃O⁺ | A tertiary alcohol with two identical 'R' groups from the Grignard reagent. | Two successive nucleophilic additions by the Grignard reagent to the carbonyl carbon. udel.eduyoutube.comleah4sci.com |

Chemical Transformations and Derivatization Strategies of Ethyl 8 Ethoxyoctanoate Analogs

Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comwikipedia.org For ethyl 8-ethoxyoctanoate, the ester and ether moieties are the primary targets for such modifications.

The ester group of this compound can be readily converted into other functional groups. For instance, reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) would yield 8-ethoxyoctan-1-ol. This transformation replaces the ethyl ester with a primary alcohol, a versatile functional group for further derivatization. imperial.ac.uk

Conversely, the ether linkage is generally more stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the formation of an 8-halo-octanoic acid derivative and ethanol (B145695).

The following table summarizes key functional group interconversions starting from this compound or its immediate derivatives.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | 1. LiAlH₄, Dry Ether2. H₃O⁺ | 8-Ethoxyoctan-1-ol | Ester to Alcohol |

| 8-Ethoxyoctanoic acid | SOCl₂, heat | 8-Ethoxyoctanoyl chloride | Carboxylic acid to Acyl chloride |

| 8-Ethoxyoctan-1-ol | PBr₃, Ether | 1-Bromo-8-ethoxyoctane | Alcohol to Alkyl bromide |

Halogenation and Haloalkane Derivative Synthesis

Halogenated derivatives of this compound are valuable synthetic intermediates. Halogenation can be directed at either the alkyl chain or the acyl group, depending on the reagents and reaction conditions.

While direct halogenation on the unactivated alkyl chain of this compound is challenging, the synthesis of halo-octanoates can be achieved through multi-step sequences. For example, the synthesis of ethyl 8-bromooctanoate involves the reaction of 1,6-dibromohexane (B150918) with diethyl malonate, followed by hydrolysis, decarboxylation, and final esterification. chemicalbook.com

A study on the halogenation of a related compound, methyl 6-hydroxy-8-ethoxyoctanoate, provides insight into potential halogenation pathways. researchgate.netresearchgate.net Treatment of this analog with various halogenating agents resulted in the formation of chloro- and bromo-derivatives. researchgate.netresearchgate.net For instance, reaction with a chlorinating agent could potentially replace the ethoxy group or hydroxyl groups on similar substrates with a chlorine atom. A patent for the preparation of ethyl 6,8-dichlorocaprylate (ethyl 6,8-dichlorooctanoate) from ethyl 6-hydroxy-8-chlorooctanoate using thionyl chloride in the presence of N,N-dimethyl benzylamine (B48309) highlights an industrial approach to such transformations, achieving high yields. google.com

This suggests that a precursor to this compound, such as ethyl 8-hydroxyoctanoate, could be a suitable starting point for introducing halogens at the 8-position. Subsequent conversion of the hydroxyl group to an ethoxy group would then yield the halogenated target analog.

The following table illustrates potential halogenation reactions on related octanoate (B1194180) systems.

| Starting Material | Reagents | Product | Reference |

| Methyl 6-hydroxy-8-ethoxyoctanoate | Halogenating agent | Methyl 6-chloro-8-ethoxyoctanoate | researchgate.netresearchgate.net |

| Methyl 6-hydroxy-8-ethoxyoctanoate | Halogenating agent | Methyl 6-bromo-8-ethoxyoctanoate | researchgate.netresearchgate.net |

| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride, N,N-dimethyl benzylamine | Ethyl 6,8-dichlorooctanoate | google.com |

| 8-Bromooctanoic acid | Ethanol, H₂SO₄ | Ethyl 8-bromooctanoate | chemicalbook.com |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comlscollege.ac.inlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the ethoxide leaving group. lscollege.ac.inlibretexts.org

This pathway allows for the conversion of the ethyl ester into a wide variety of other functional groups. The reactivity of the ester is generally lower than that of acid halides or anhydrides but sufficient for reaction with strong nucleophiles. libretexts.orguobabylon.edu.iq

Hydrolysis: The most common nucleophilic acyl substitution is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, using an acid like H₂SO₄ in the presence of water, is a reversible process that yields 8-ethoxyoctanoic acid and ethanol. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction using a base like sodium hydroxide (B78521) (NaOH) to produce the sodium salt of 8-ethoxyoctanoic acid (sodium 8-ethoxyoctanoate) and ethanol. masterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. For example, treating this compound with ammonia would yield 8-ethoxyoctanamide. This reaction is typically slower than hydrolysis and may require heating.

Transesterification: The ethoxy group of the ester can be exchanged with another alkoxy group by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would produce mthis compound.

The following table provides examples of nucleophilic acyl substitution reactions for this compound.

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Basic Hydrolysis (Saponification) | OH⁻ | NaOH, H₂O, heat | Sodium 8-ethoxyoctanoate |

| Acidic Hydrolysis | H₂O | H₂SO₄, H₂O, heat | 8-Ethoxyoctanoic acid |

| Aminolysis | NH₃ | NH₃, heat | 8-Ethoxyoctanamide |

| Transesterification | CH₃OH | H⁺ or CH₃O⁻, heat | Mthis compound |

Computational Chemistry and Molecular Modeling Studies of Ethyl Esters

Quantum Chemical Investigations

Quantum chemical investigations are a cornerstone of modern chemistry, offering a microscopic view of molecular properties and reactivity. These studies typically employ methods like Density Functional Theory (DFT) to calculate the electronic structure and predict various chemical phenomena. For many organic molecules, such studies provide invaluable data on stability, reactivity, and potential reaction pathways.

The electronic structure of a molecule is fundamental to understanding its chemical properties. Key aspects of this analysis include the examination of frontier molecular orbitals and the distribution of atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. For other ethyl esters, HOMO-LUMO analysis has been instrumental in predicting their chemical stability and reactivity. nih.gov However, without specific calculations for Ethyl 8-ethoxyoctanoate, no precise energy values or orbital visualizations can be provided.

The distribution of partial atomic charges within a molecule influences its electrostatic potential and intermolecular interactions. Methods such as Mulliken population analysis are used to calculate these charges, which can help identify electrophilic and nucleophilic sites within the molecule. While this is a standard component of computational studies on esters, specific charge distribution data for this compound is not available.

Understanding the step-by-step process of a chemical reaction is a primary goal of computational chemistry. This involves identifying the transition states and calculating the energy barriers associated with the reaction pathway.

A transition state represents the highest energy point along a reaction coordinate, and its geometry is critical for understanding how a reaction occurs. Characterizing the transition state involves complex calculations to locate this specific saddle point on the potential energy surface. For reactions involving ethyl esters, such as esterification, computational studies can elucidate the intricate bond-making and bond-breaking processes. chemguide.co.uk

The energy barrier, or activation energy, is the minimum energy required for a reaction to proceed. Computational methods can provide quantitative estimates of these barriers, which are vital for predicting reaction rates and feasibility. The determination of energy barriers is a common objective in the computational study of reaction mechanisms.

Reaction Mechanism Profiling

Solvent Effects on Reaction Dynamics

The choice of solvent can significantly influence the rate and outcome of chemical reactions involving ethyl esters. Computational studies on similar esterification and transesterification reactions often employ quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the effect of the solvent environment.

Theoretical models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk solvent effect on the reaction pathway. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products. The calculated energy barriers in different solvents can predict how the reaction rate will vary with solvent polarity.

For a molecule like this compound, the presence of both a nonpolar hydrocarbon chain and polar ester and ether functional groups suggests that its conformational flexibility and reactivity will be sensitive to the solvent environment. In polar solvents, dipole-dipole interactions between the solvent and the ester/ether groups would be significant, potentially stabilizing charged intermediates or transition states. In nonpolar solvents, intramolecular interactions and van der Waals forces would play a more dominant role in determining the molecule's preferred conformation and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational landscape, transport properties, and intermolecular interactions of molecules like this compound. In a typical MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion.

Force fields, which are sets of parameters describing the potential energy of the system, are crucial for accurate MD simulations. For an ethyl ester like this compound, force fields such as CHARMM, AMBER, or OPLS would be appropriate. These force fields contain parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

MD simulations can be used to study various properties of this compound in different environments. For instance, simulations in a solvent box (e.g., water, ethanol) can reveal how the molecule solvates and how its conformation changes in response to the solvent. Analysis of the radial distribution function (RDF) from these simulations can provide detailed information about the structuring of solvent molecules around the solute. Furthermore, transport properties such as diffusion coefficients and viscosity can be calculated from the simulation trajectories, which are important for understanding the bulk behavior of the compound.

A hypothetical study on this compound could involve simulating its behavior at various temperatures to understand its phase transitions and thermal stability. The flexibility of the octanoate (B1194180) chain and the ethoxy group could be analyzed by monitoring dihedral angle distributions over the course of the simulation.

Theoretical Binding Analysis (if applicable to specific interactions)

While there is no specific information on the binding interactions of this compound in the public domain, theoretical binding analysis could be employed to study its potential interactions with biological macromolecules, such as enzymes or receptors, or with other small molecules.

Molecular docking is a common computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. If a potential protein target for this compound were identified, docking simulations could predict the binding mode and estimate the binding affinity. The scoring functions used in docking programs evaluate various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. These methods combine the molecular mechanical energies from MD simulations with continuum solvation models to provide a more accurate estimation of the binding affinity.

For a molecule like this compound, the ester and ether oxygens could act as hydrogen bond acceptors, while the hydrocarbon chain could participate in hydrophobic interactions within a binding pocket. A detailed theoretical binding analysis would involve identifying key amino acid residues or molecular moieties that contribute most significantly to the binding energy, providing a rationale for the molecule's potential biological activity or its interaction with other chemical species.

Advanced Analytical Characterization Techniques for Ethyl 8 Ethoxyoctanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within Ethyl 8-ethoxyoctanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are crucial for confirming its molecular structure.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern, and integration of the signals provide a map of the hydrogen atoms in the molecule. The structure of this compound (CH₃CH₂-O-(CH₂)₇-CO-O-CH₂CH₃) suggests the presence of several distinct proton environments. The protons closer to the electronegative oxygen atoms of the ester and ether groups are expected to be deshielded and appear at a higher chemical shift (further downfield).

The predicted ¹H NMR spectrum would show signals corresponding to the two ethyl groups (one from the ester and one from the ether) and the seven methylene (B1212753) groups of the octanoate (B1194180) backbone. The application of the n+1 rule, where 'n' is the number of adjacent non-equivalent protons, allows for the prediction of the splitting pattern for each signal. docbrown.infoyoutube.com

Predicted ¹H NMR Data for this compound

| Assigned Protons (Structure Position) | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| Ester-CH₃ | ~1.25 | Triplet (t) | 3H |

| Ether-CH₃ | ~1.20 | Triplet (t) | 3H |

| Backbone-(CH₂)₅- (C3-C7) | ~1.30 - 1.65 | Multiplet (m) | 10H |

| Backbone-CH₂ (C2) | ~2.30 | Triplet (t) | 2H |

| Ether-O-CH₂ | ~3.45 | Triplet (t) | 2H |

| Backbone-CH₂-O (C8) | ~3.40 | Triplet (t) | 2H |

| Ester-O-CH₂ | ~4.12 | Quartet (q) | 2H |

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal. docbrown.info This technique is particularly useful for confirming the total number of carbon atoms and identifying the presence of specific functional groups, such as the carbonyl carbon of the ester. For this compound, ten distinct signals are predicted, as the two terminal methyl groups and the two oxygen-bound methylene groups are in different chemical environments (ester vs. ether). The carbonyl carbon (C=O) is expected to have the largest chemical shift. docbrown.infolibretexts.org

Predicted ¹³C NMR Data for this compound

| Assigned Carbon (Structure Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester-CH₃ | ~14.2 |

| Ether-CH₃ | ~15.2 |

| Backbone-CH₂ (C2) | ~34.4 |

| Backbone-(CH₂)₅- (C3-C7) | ~25.0 - 29.5 |

| Ester-O-CH₂ | ~60.3 |

| Ether-O-CH₂ | ~66.5 |

| Backbone-CH₂-O (C8) | ~70.8 |

| Carbonyl (C=O) (C1) | ~173.9 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. docbrown.info The IR spectrum of this compound would be dominated by absorptions corresponding to its ester and ether functionalities, as well as the alkyl chain.

The most prominent and diagnostically important peak would be the strong absorption from the carbonyl (C=O) group of the ester. mdpi.comresearchgate.net Additionally, characteristic absorptions for the C-O bonds of both the ester and the ether functional groups would be visible, along with C-H stretching and bending vibrations from the alkyl portions of the molecule. docbrown.infodocbrown.info

Predicted IR Absorption Bands for this compound

| Bond Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C=O stretch | Ester | ~1735 - 1750 | Strong, Sharp |

| C-O stretch | Ester | ~1150 - 1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For a relatively non-volatile molecule like this compound, soft ionization techniques are preferred to keep the molecule intact during ionization.

The molecular formula of this compound is C₁₂H₂₄O₃, which corresponds to a molecular weight of 216.32 g/mol .

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique well-suited for the analysis of nonpolar and moderately polar compounds. In APPI, analyte molecules are ionized by photons, often resulting in the formation of intact molecular ions with minimal fragmentation. For this compound, APPI-MS would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 217.33. This technique provides a clear determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is effective for analyzing moderately polar and nonpolar molecules that are thermally stable. taylorandfrancis.com The analyte is introduced in a heated stream where it is vaporized and then ionized through reactions with charged solvent molecules. nih.gov Similar to APPI, APCI is known to produce mainly protonated molecular ions ([M+H]⁺) for compounds like esters. aocs.org Therefore, the APCI-MS spectrum of this compound would also be expected to show a dominant base peak at m/z 217.33, confirming the molecular weight of the compound. Some in-source fragmentation may occur, potentially leading to the loss of the ethoxy groups. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-performance mass analysis technique renowned for its exceptionally high resolving power and mass accuracy. nih.gov When coupled with a soft ionization source like ESI or MALDI, FT-ICR MS can determine the mass of an ion with sub-parts-per-million (ppm) accuracy. nih.gov This capability allows for the unambiguous determination of the elemental composition of the parent ion. For the [M+H]⁺ ion of this compound, FT-ICR MS could measure its m/z value with enough precision to confirm the molecular formula as C₁₂H₂₅O₃⁺, distinguishing it from other isobaric ions with the same nominal mass but different elemental compositions. acs.org The high resolution of FT-ICR MS is also invaluable for analyzing complex mixtures and resolving closely related species. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl ethanoate |

| Ethyl hexanoate |

Mass Spectrometry (MS)

Chromatographic Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing complex mixtures. For a compound like this compound, both gas and liquid chromatography techniques are invaluable.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its ester nature, this compound is well-suited for GC analysis. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column.

The choice of the stationary phase is critical for achieving optimal separation. For long-chain esters, both polar and non-polar columns are utilized. A non-polar column would separate compounds primarily based on their boiling points, while a polar column would provide separation based on polarity. The ether linkage in this compound introduces a degree of polarity that can be exploited for separation on polar columns.

Key parameters in a GC method for this compound would include the type of column, carrier gas flow rate, and the temperature program of the oven. A temperature program, where the oven temperature is gradually increased, is typically employed to ensure the efficient elution of compounds with a range of boiling points.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent non-polar; Carbowax 20M or equivalent polar) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 2.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not volatile enough for GC. While GC is often preferred for esters, HPLC offers a viable alternative, particularly for purity analysis and for the separation of any non-volatile impurities.

For the analysis of fatty acid ethyl esters, reversed-phase HPLC is the most common mode. In this technique, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer on the column. The presence of the ethoxy group in this compound will influence its retention behavior compared to a simple alkyl ester.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve better separation of complex mixtures. Detection is commonly performed using a UV detector, although for esters without a strong chromophore, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector may be more suitable.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 or C8, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm, or ELSD/RI |

| Injection Volume | 10 µL |

Hyphenated Techniques (GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.

The fragmentation pattern of this compound in an electron ionization (EI) source would be expected to show characteristic fragments of esters. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OC2H5]+) and McLafferty rearrangements. The presence of the ether linkage may lead to additional characteristic fragmentation patterns that can be used for its identification. The fragmentation of esters is a well-understood process, and the resulting mass spectrum provides valuable structural information. whitman.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of complex mixtures and for trace-level quantification. In LC-MS/MS, the components separated by HPLC are ionized and then subjected to two stages of mass analysis. This allows for the selection of a specific ion (the precursor ion) and the analysis of its fragmentation products (product ions), which provides a high degree of specificity. For long-chain fatty acids and their derivatives, LC-MS is a powerful analytical tool. nih.gov

For this compound, electrospray ionization (ESI) would be a suitable ionization technique. In the tandem mass spectrometer, specific precursor-to-product ion transitions can be monitored to selectively detect and quantify the target compound, even in the presence of co-eluting interferences.

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, it is possible to construct an electron density map of the molecule and, from that, determine the precise positions of all the atoms.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to its freezing point and carefully growing a crystal. While challenging, this would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details.

The application of X-ray crystallography to determine the structure of various organic molecules, including esters, is well-established. researchgate.net The resulting crystal structure provides the most detailed and accurate picture of the molecule's architecture, which is invaluable for understanding its physical and chemical properties.

Applications and Functionalization in Advanced Materials Science

Polymer Chemistry Integration

There is no available scientific literature or research data to suggest that Ethyl 8-ethoxyoctanoate is currently utilized as a monomer or a comonomer precursor in any polymerization processes.

No research findings or technical documentation could be located that describe the inclusion of this compound in polymer blends or formulations. Consequently, no data on its effects on the material properties of such blends can be provided.

Green Chemistry Principles in the Research and Development of Ethyl 8 Ethoxyoctanoate

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govchembam.comrsc.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. primescholars.com

A plausible and common synthetic route to Ethyl 8-ethoxyoctanoate involves a two-step process. The first step is the synthesis of an intermediate, Ethyl 8-bromooctanoate, followed by a Williamson ether synthesis to yield the final product. The synthesis of Ethyl 8-bromooctanoate can start from 1,6-dibromohexane (B150918) and diethyl malonate. google.comchemicalbook.comsmolecule.com

The atom economy for this reaction is calculated by dividing the molecular weight of the desired product (this compound) by the sum of the molecular weights of all reactants.

Interactive Data Table: Atom Economy Calculation for this compound Synthesis

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

| Sodium Ethoxide | C2H5ONa | 68.05 | Reactant |

| Ethyl 8-bromooctanoate | C10H19BrO2 | 251.16 | Reactant |

| This compound | C12H24O3 | 216.32 | Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

Atom Economy = (216.32 / (68.05 + 251.16)) * 100% = 67.7%

While a 100% yield might be achieved, the atom economy of this specific pathway is inherently limited by the formation of sodium bromide as a stoichiometric byproduct. Research into alternative synthetic routes with higher atom economy, such as direct catalytic addition reactions, would be a key focus for green chemistry improvements.

Implementation of Safer Solvents and Reaction Conditions

The choice of solvents and reaction conditions significantly influences the environmental footprint of a chemical process. Green chemistry encourages the use of safer, environmentally benign solvents and minimizing energy consumption by conducting reactions at ambient temperature and pressure where possible. nih.gov

In the synthesis of the precursor Ethyl 8-bromooctanoate, ethanol (B145695) is often used as a solvent for the esterification of 8-bromooctanoic acid. chemicalbook.com Ethanol is considered a greener solvent as it is renewable and has a lower toxicity profile compared to many volatile organic compounds. Other solvents that could be considered as greener alternatives in various synthetic steps include water, supercritical CO2, and bio-based solvents like ethyl lactate. sigmaaldrich.comwjarr.comnih.gov

Interactive Data Table: Comparison of Solvents in Chemical Synthesis

| Solvent | Green Classification | Key Hazards | Potential Greener Alternatives |

| Dichloromethane | Undesirable | Carcinogen, environmental toxin | 2-Methyltetrahydrofuran, Ethyl acetate/ethanol mixture usc.edu |

| Acetonitrile (B52724) | Problematic | Toxic, flammable | Dimethyl carbonate, Solvents from renewable sources |

| Ethanol | Recommended | Flammable | Water, Supercritical fluids |

| Toluene | Problematic | Toxic, environmental pollutant | Heptane, Cyclopentyl methyl ether sigmaaldrich.com |

Utilization of Renewable Feedstocks

The principle of using renewable feedstocks aims to shift the chemical industry's reliance from depleting fossil fuels to sustainable, bio-based resources. nih.gov The precursors for the synthesis of this compound, such as 1,6-dihalohexanes and ethanol, are traditionally derived from petrochemical sources.

However, there is growing research into the production of these key starting materials from renewable biomass. For instance, ethanol is widely produced through the fermentation of sugars from crops like corn and sugarcane. Adipic acid, a precursor to 1,6-hexanediol and subsequently 1,6-dihalohexanes, can be produced from glucose through fermentation processes.

Interactive Data Table: Potential Renewable Feedstocks for this compound Synthesis

| Component | Traditional Source | Potential Renewable Source |

| Ethanol | Ethylene (from natural gas/petroleum) | Fermentation of biomass (corn, sugarcane) |

| Octanoic Acid Precursors | Petroleum | Bio-based routes from vegetable oils |

| Diethyl Malonate Precursors | Petroleum | Fermentation of glycerol (a byproduct of biodiesel production) |

By integrating bio-based feedstocks into the synthetic pathway of this compound, its life cycle environmental impact could be significantly reduced.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled and reused, which aligns with the principles of green chemistry. nih.gov Catalysts enhance reaction rates, often under milder conditions, and can improve selectivity towards the desired product, which minimizes byproducts and simplifies purification processes.

In the esterification step to produce Ethyl 8-bromooctanoate, a strong acid like sulfuric acid is often used as a catalyst. chemicalbook.com While effective, the use of heterogeneous solid acid catalysts could offer advantages in terms of easier separation from the reaction mixture and potential for reuse, thereby reducing waste. For the synthesis of related halo-octanoates, phase-transfer catalysts have been employed to improve the reaction efficiency between immiscible reactants. google.com

Interactive Data Table: Catalytic Approaches in Ester Synthesis

| Catalyst Type | Example | Advantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High activity |

| Heterogeneous Solid Acid | Zeolites, Ion-exchange resins | Ease of separation, Reusability, Reduced corrosion |

| Enzymatic | Lipases | High selectivity, Mild reaction conditions, Biodegradable |

| Phase-Transfer | Quaternary ammonium salts, PEG | Enhanced reaction rates for multiphase systems |

The development of novel catalytic systems that are highly efficient, selective, and recyclable is a key area of research for the green synthesis of this compound.

Waste Minimization and Prevention Strategies

The foundational principle of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. nih.gov This principle encompasses all aspects of a chemical process, from the choice of synthesis route to the final product isolation.

In the context of this compound synthesis, waste is generated from byproducts (e.g., sodium bromide), spent solvents, and leftover catalysts. A comprehensive waste minimization strategy would involve:

Optimizing Atom Economy: Selecting synthetic routes that inherently produce fewer byproducts.

Using Catalysts: Employing catalytic processes to reduce the need for stoichiometric reagents that end up as waste.

Recycling: Implementing procedures to recover and reuse solvents and catalysts.

Process Intensification: Utilizing techniques like continuous flow reactors which can improve efficiency and reduce waste compared to batch processing.

Interactive Data Table: Waste Minimization Strategies

| Waste Source | Prevention/Minimization Strategy |

| Stoichiometric Byproducts (e.g., NaBr) | Investigate alternative reaction pathways with higher atom economy. |

| Spent Solvents | Use of safer, recyclable solvents; Solvent recovery through distillation. |

| Spent Catalysts | Employ heterogeneous catalysts for easy recovery and reuse; Use of biocatalysts. |

| Energy Waste | Optimize reaction conditions; Use of efficient heating and mixing technologies. |

By holistically applying these green chemistry principles, the research and development of this compound can move towards a more sustainable and environmentally responsible process.

Future Research Directions and Emerging Paradigms

Exploration of Novel Sustainable Synthetic Routes

Traditional esterification methods, such as the Fischer-Speier process, often rely on harsh acid catalysts and energy-intensive conditions. Future research is focused on developing greener, more sustainable alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for ester synthesis offers high selectivity under mild conditions, reducing energy consumption and by-product formation. Microbial synthesis, using yeasts like Pichia anomala or Kluyveromyces marxianus, presents a pathway to produce esters from renewable feedstocks. nih.gov

Heterogeneous Catalysis: Developing solid acid catalysts or nanocatalysts can simplify product purification and enable catalyst recycling, a significant improvement over homogeneous catalysts. For instance, novel nanocatalysts have demonstrated high efficiency in producing biodiesel, a mixture of fatty acid esters. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. This technology can intensify ester production while minimizing waste.

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods.

Table 1: Comparison of Synthetic Routes for Ester Production

| Feature | Traditional Fischer Esterification | Enzymatic Catalysis | Heterogeneous Catalysis |

|---|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases, whole-cell biocatalysts | Solid acids, zeolites, nanocatalysts |

| Reaction Conditions | High temperature, often reflux | Mild (room temp. to ~60°C) | Variable, often high temperature |

| Selectivity | Moderate to good | High to excellent | Good to excellent |

| Sustainability | Low (harsh acids, high energy) | High (renewable, biodegradable) | Moderate to High (recyclable catalysts) |

| By-products | Water, potential for side reactions | Primarily water | Primarily water |

Development of Advanced Functionalized Derivatives

Introducing new functional groups to the octanoate (B1194180) backbone can create derivatives with tailored properties for specialized applications in pharmaceuticals, agrochemicals, or materials science. The synthesis of related compounds like Ethyl 8-bromooctanoate and Ethyl 6,8-dichlorocaprylate serves as a blueprint for these strategies. nbinno.comgoogle.com

The manufacturing process for a similar compound, Ethyl 8-bromooctanoate, involves steps like bromination and esterification. nbinno.com One synthetic route starts with 1,6-dibromohexane (B150918) and diethyl malonate to form an intermediate, which is then hydrolyzed, decarboxylated, and finally esterified to yield the target molecule. google.comchemicalbook.com This multi-step approach highlights how a basic ester structure can be built upon to introduce specific functionalities.

Future research will likely focus on:

Click Chemistry: Employing reactions like azide-alkyne cycloadditions to append complex moieties to a functionalized octanoate backbone.

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto a pre-formed ester, allowing for rapid diversification of a common intermediate.

Polymerizable Esters: Incorporating polymerizable groups (e.g., acrylates, methacrylates) to create monomers for advanced materials and coatings.

Integration of Machine Learning in Predictive Modeling for Ester Chemistry

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical research. In ester chemistry, ML models can predict properties, optimize reaction conditions, and even design novel molecules with desired characteristics.

Recent studies have demonstrated the power of ML in this area. For example, machine learning algorithms can accurately predict the density and speed of sound for fatty acid ethyl esters (FAEEs) under various conditions, providing a time and cost-effective alternative to laboratory experiments. nih.govresearchgate.net Neural networks have been trained on vast reaction databases to predict suitable catalysts, solvents, reagents, and temperatures for organic transformations with high accuracy. acs.org These models learn from existing data to forecast the outcomes of unknown reactions, significantly accelerating the research and development cycle. acs.org

Emerging Applications:

Property Prediction: ML models, such as convolutional neural networks (CNN) and support vector regression (SVR), can be trained to predict physicochemical properties like boiling point, viscosity, and hydrolysis rates from a molecule's structure. nih.govresearchgate.net

Reaction Optimization: Algorithms can analyze complex datasets to identify the optimal reaction conditions (temperature, catalyst loading, reactant ratios) to maximize yield and minimize by-products.

De Novo Design: Conditional autoencoders and other generative models can design novel ester structures that are predicted to have specific, desirable properties for targeted applications. researchgate.net

Table 2: Performance of Machine Learning Models in Predicting Ester Properties

| Model Type | Application | Reported Accuracy/Performance | Reference |

|---|---|---|---|

| CNN-LSTM | Biodegradable Material Prediction | 87.2% prediction accuracy | researchgate.net |

| Support Vector Regression (SVR) | FAEE Density Prediction | High accuracy, identified as the best model in the study | nih.gov |

| Convolutional Neural Network (CNN) | FAEE Speed of Sound Prediction | R² value of 0.9996, outperforming other algorithms | researchgate.net |

| Neural Network | Reaction Condition Prediction | 57.3% top-10 accuracy for full condition recommendation | acs.org |

Design of Environmentally Benign Processes

Beyond sustainable synthesis, future research must encompass the entire lifecycle of the chemical process to minimize its environmental footprint. This aligns with the principles of green chemistry.

Key Strategies:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with bio-based or less hazardous solvents like ethyl lactate is a critical step. researchgate.net In some cases, solvent-free conditions can be achieved, further reducing environmental impact. researchgate.net

Catalyst-Free Reactions: Some esterification processes can be performed without a conventional catalyst by using techniques like bubbling an inert gas through the reaction mixture to remove the esterification product and drive the reaction forward. google.com This eliminates the need for catalyst separation and disposal.

Waste Valorization: Designing processes that convert by-products into valuable materials. For example, using waste cooking oil as a feedstock for biodiesel production provides a green and economical way to produce renewable fuel while reducing waste. mdpi.com

Process Intensification: As mentioned with flow chemistry, developing more efficient and compact processes reduces the physical and energy footprint of chemical manufacturing.

Q & A

Q. What statistical approaches address variability in biological replicate data for this compound studies?

- Methodological Answer :

- ANOVA with Tukey’s HSD : Test significance across ≥3 groups (e.g., enzyme inhibition at 10, 50, 100 µM).

- Power Analysis : Determine sample size (n=6) to achieve 80% power (α=0.05).

- Outlier Detection : Use Grubbs’ test (α=0.01) to exclude anomalies. Report mean ± SEM and p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.